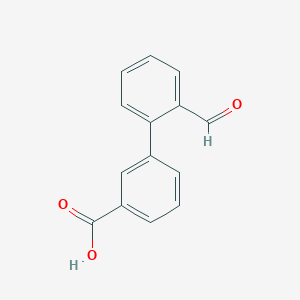

3-(2-formylphenyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVOXGWJNSOFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374689 | |

| Record name | 3-(2-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205871-52-9 | |

| Record name | 3-(2-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205871-52-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 3-(2-formylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and technical information for 3-(2-formylphenyl)benzoic acid. The content herein is intended to support research and development activities by consolidating key data on its chemical identity and properties.

Chemical Identity and Properties

This compound is a biphenyl derivative characterized by the presence of both a carboxylic acid and a formyl (aldehyde) functional group. Its chemical structure makes it a potentially valuable building block in organic synthesis and medicinal chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 205871-52-9 | [1] |

| Molecular Formula | C₁₄H₁₀O₃ | [1][2] |

| Molecular Weight | 226.2 g/mol | [1] |

| Purity | ≥98% | [1] |

| Storage Conditions | Room Temperature | [1][2] |

| Physical Properties | Data not available | |

| (Melting Point, Boiling Point, Solubility) |

A thorough search of available scientific literature and chemical databases did not yield specific quantitative data for the melting point, boiling point, or solubility of this compound. While data for its isomers, such as 3-formylbenzoic acid and 3-(4-formylphenyl)benzoic acid, are available, this information is not directly transferable.

Synthesis and Experimental Protocols

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. While benzoic acid and its derivatives are a broad class of compounds with diverse biological activities, including antimicrobial and anticancer properties, the specific effects of the 2-formylphenyl substitution at the 3-position of the benzoic acid ring have not been reported.

The classification of this compound as a "Protein Degrader Building Block" by some suppliers suggests it may be intended for use in the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), which are designed to induce the degradation of specific target proteins.[1]

Logical Relationships in Drug Discovery

The potential utility of this compound in drug discovery, particularly in the development of protein degraders, can be conceptualized as a logical workflow. The diagram below illustrates the general steps involved in utilizing such a chemical building block.

Caption: Conceptual workflow for utilizing a chemical building block in drug discovery.

Conclusion

This compound is a commercially available chemical intermediate with a well-defined chemical structure. However, there is a significant lack of publicly available data regarding its specific physical properties, detailed synthetic protocols, and biological activities. Its designation as a protein degrader building block suggests a potential application in the synthesis of targeted protein degradation therapeutics. Further research is required to fully characterize this compound and explore its potential in medicinal chemistry and drug development. Researchers interested in this molecule will likely need to perform their own characterization and synthesis optimization based on general principles of organic chemistry.

References

An In-depth Technical Guide to the Synthesis of 3-(2-Formylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic pathways for 3-(2-formylphenyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The document outlines key synthetic strategies, including modern cross-coupling techniques and classical oxidation reactions. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate the practical application of these methods in a laboratory setting.

Introduction

This compound is a bifunctional organic compound featuring a biphenyl backbone substituted with both a carboxylic acid and an aldehyde group. This unique arrangement of functional groups makes it an important intermediate for the synthesis of a variety of complex molecules, including pharmaceuticals, agrochemicals, and novel materials. The strategic placement of the formyl and carboxyl groups allows for selective transformations and the construction of diverse molecular architectures. This guide explores the most pertinent and effective methods for its synthesis.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections of the target molecule. The most prominent and practical strategies involve the formation of the central biphenyl C-C bond via a palladium-catalyzed cross-coupling reaction or the functionalization of a pre-formed biphenyl skeleton.

Pathway 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. This approach offers high functional group tolerance and generally proceeds with high yields, making it a preferred method for the synthesis of biaryl compounds.[1][2] Two primary variations of this pathway are feasible for the synthesis of this compound.

Route A: Coupling of 3-Bromobenzoic Acid with 2-Formylphenylboronic Acid

In this route, the biphenyl bond is formed between a commercially available halogenated benzoic acid and a formyl-substituted phenylboronic acid.

Route B: Coupling of 2-Bromobenzaldehyde with 3-Carboxyphenylboronic Acid

Alternatively, the coupling can be performed between a halogenated aldehyde and a carboxy-substituted phenylboronic acid.

Below is a diagram illustrating the two Suzuki-Miyaura coupling strategies.

Caption: Suzuki-Miyaura cross-coupling pathways to this compound.

Pathway 2: Oxidation of a Precursor

Route C: Oxidation of 3-(2-Methylphenyl)benzoic Acid

This route begins with the synthesis of 3-(2-methylphenyl)benzoic acid, which is then oxidized to the target aldehyde. The initial biphenyl can be synthesized via a Suzuki-Miyaura coupling between 3-bromobenzoic acid and 2-methylphenylboronic acid.

Route D: Oxidation of 3-(2-Hydroxymethylphenyl)benzoic Acid

This route involves the preparation of 3-(2-hydroxymethylphenyl)benzoic acid, followed by its oxidation. The alcohol precursor can be synthesized via Suzuki-Miyaura coupling of 3-bromobenzoic acid and (2-hydroxymethyl)phenylboronic acid or by reduction of the corresponding ester.

The following diagram illustrates the oxidation-based synthetic routes.

Caption: Oxidation pathways to this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the key transformations described in the synthetic pathways. The data is compiled from analogous reactions reported in the literature.

| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Suzuki Coupling | Aryl Bromide, Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 75-95 |

| Suzuki Coupling (Hindered) | 2-Bromobenzoic acid, 2,5-Dimethylphenylboronic acid | Pd(OAc)₂, RuPhos, K₃PO₄ | Toluene | 100 | 12-24 | 80-90[2] |

| Benzylic Oxidation | Substituted Toluene | Co(OAc)₂/NaBr/AcOH | Acetic Acid | 100-120 | 4-8 | 60-80 |

| Alcohol Oxidation | Benzyl Alcohol | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temp. | 2-4 | 85-95[3] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling (Route A)

This protocol details the palladium-catalyzed coupling of 3-bromobenzoic acid and 2-formylphenylboronic acid.

Materials:

-

3-Bromobenzoic acid

-

2-Formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromobenzoic acid (1.0 equiv.), 2-formylphenylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.) to the flask.

-

Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water to the flask to achieve a concentration of approximately 0.2 M with respect to the 3-bromobenzoic acid. Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.

-

Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Protocol 2: Synthesis of this compound via Oxidation of 3-(2-Hydroxymethylphenyl)benzoic Acid (Route D)

This protocol describes the selective oxidation of the primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).

Materials:

-

3-(2-Hydroxymethylphenyl)benzoic acid

-

Pyridinium chlorochromate (PCC)

-

Celite® or anhydrous magnesium sulfate

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add a suspension of PCC (1.5 equivalents) and Celite® (an equal weight to PCC) in anhydrous dichloromethane.

-

Addition of Starting Material: Dissolve 3-(2-hydroxymethylphenyl)benzoic acid (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred PCC suspension at room temperature over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours and can be monitored by TLC.

-

Work-up - Filtration: Upon completion, dilute the mixture with an equal volume of diethyl ether. Filter the mixture through a pad of Celite® in a Büchner funnel and wash the filter cake thoroughly with diethyl ether.

-

Drying and Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography if necessary.

Logical Workflow for Synthesis Route Selection

The choice of synthetic pathway will depend on several factors including the cost and availability of starting materials, the scale of the synthesis, and the equipment available. The following diagram outlines a logical workflow for selecting the most appropriate route.

Caption: Decision workflow for selecting a synthetic pathway.

References

Technical Guide on the Spectroscopic Data of Phenyl-Substituted Benzoic Acids

Introduction to 3-Formylbenzoic Acid

3-Formylbenzoic acid, also known as 3-carboxybenzaldehyde, is an organic compound featuring both a carboxylic acid and an aldehyde functional group attached to a benzene ring at the meta position.[1] This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science.[2] The spectroscopic analysis of this compound provides a clear illustration of how these functional groups and their relative positions on the aromatic ring influence its spectral properties.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-formylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 3-Formylbenzoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.1 | s | Aldehyde proton (-CHO) |

| ~8.4 | s | Aromatic proton (Ar-H) |

| ~8.2 | d | Aromatic proton (Ar-H) |

| ~8.0 | d | Aromatic proton (Ar-H) |

| ~7.7 | t | Aromatic proton (Ar-H) |

| ~13.5 | br s | Carboxylic acid proton (-COOH) |

Note: The exact chemical shifts can vary depending on the solvent used. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.

Table 2: ¹³C NMR Data for 3-Formylbenzoic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~192.0 | Aldehyde carbon (-CHO) |

| ~166.5 | Carboxylic acid carbon (-COOH) |

| ~137.0 | Aromatic carbon (C-CHO) |

| ~135.0 | Aromatic carbon (C-COOH) |

| ~134.0 | Aromatic C-H |

| ~131.0 | Aromatic C-H |

| ~130.0 | Aromatic C-H |

| ~129.5 | Aromatic C-H |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary with the solvent.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 3-Formylbenzoic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-O stretch and O-H bend |

| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of 3-Formylbenzoic Acid

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 150 | High | [M]⁺ (Molecular ion) |

| 149 | Moderate | [M-H]⁺ |

| 121 | Moderate | [M-CHO]⁺ |

| 105 | Base Peak | [C₆H₅CO]⁺ |

| 93 | Moderate | [M-COOH-H]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid 3-formylbenzoic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids due to its ability to dissolve polar compounds and allow for the observation of the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

-

Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR:

-

Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).

-

A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Employ proton decoupling to simplify the spectrum and enhance the signal.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

-

Phase the resulting spectrum to ensure all peaks are in the correct absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the powdered 3-formylbenzoic acid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's clamp.

-

-

Instrument Parameters:

-

Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Record a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups based on their position, shape, and intensity.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Heat the sample to induce vaporization.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting positively charged ions through a magnetic or electric field.

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Interpretation:

-

Detect the abundance of each ion.

-

Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualizations

The following diagrams illustrate the structural relationships and a general experimental workflow.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(2-formylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 3-(2-formylphenyl)benzoic acid. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible databases, this guide outlines established methodologies for its synthesis, purification, and detailed structural characterization. Furthermore, it presents predicted structural and spectroscopic data based on computational modeling and analysis of analogous compounds.

Molecular Structure and Properties

This compound is a biphenyl derivative containing both a carboxylic acid and an aldehyde functional group. These functionalities are expected to significantly influence its chemical reactivity, intermolecular interactions, and potential biological activity.

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₃ |

| Molecular Weight | 226.23 g/mol |

| CAS Number | 205871-52-9 |

| Predicted LogP | 2.5 |

| Predicted pKa | ~4.0 (carboxylic acid) |

Proposed Synthesis

A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used for the formation of C-C bonds between aryl halides and aryl boronic acids and is tolerant of a wide range of functional groups.[1]

A proposed synthetic route involves the coupling of 3-bromobenzoic acid with 2-formylphenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq.), 2-formylphenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 1 M HCl and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[2]

Crystallization for Structural Analysis

Obtaining high-quality single crystals is crucial for unambiguous structure determination by X-ray crystallography.[3][4]

Experimental Protocol: Crystallization

-

Solvent Selection: Screen various solvents to find one in which this compound has moderate solubility. Good candidates include ethanol, methanol, acetone, or mixtures with water.

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent to create a near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container with a small amount of a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystallization.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool in a refrigerator or cold room.

Molecular Conformation: A Computational Approach

Density Functional Theory (DFT) is a powerful computational method to predict the stable conformation and geometric parameters of molecules.[5]

Computational Protocol: DFT Geometry Optimization

-

Initial Structure: A 3D structure of this compound can be built using molecular modeling software.

-

Conformational Search: A systematic search of the rotational landscape around the C-C single bond connecting the two phenyl rings should be performed to identify low-energy conformers. The key dihedral angle is C(2)-C(1)-C(1')-C(2').

-

Geometry Optimization: The identified low-energy conformers are then subjected to full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[5]

-

Frequency Analysis: Vibrational frequency calculations should be performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies).

Predicted Structural Parameters

The primary conformational flexibility in this compound arises from the rotation around the biphenyl linkage. Steric hindrance between the formyl group and the adjacent phenyl ring, as well as between the carboxylic acid group and its neighboring ring, will likely result in a non-planar conformation.

| Parameter | Predicted Value Range |

| Dihedral Angle (C₂-C₁-C₁'-C₂') | 40° - 60° |

| C-C Biphenyl Bond Length | 1.48 - 1.50 Å |

| C=O (Aldehyde) Bond Length | ~1.21 Å |

| C=O (Carboxylic Acid) Bond Length | ~1.22 Å |

| C-O (Carboxylic Acid) Bond Length | ~1.35 Å |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the carboxylic acid proton. The aldehyde proton will appear far downfield (around 10 ppm).[6] The carboxylic acid proton will also be downfield (10-13 ppm) and may be broad.[7] The aromatic protons will appear in the range of 7-8.5 ppm, with splitting patterns determined by their substitution.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the aldehyde (~190-200 ppm) and the carboxylic acid (~165-185 ppm).[6][7] The remaining aromatic carbons will appear in the 120-140 ppm range.

| Proton | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 9.8 - 10.2 |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad) |

| Aromatic (Ar-H) | 7.0 - 8.5 |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 200 |

| Carboxylic Acid (C=O) | 165 - 185 |

| Aromatic (Ar-C) | 120 - 140 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic stretching vibrations of the carbonyl groups and the hydroxyl group of the carboxylic acid.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) |

| Aldehyde | C-H stretch | 2850 - 2800 and 2750 - 2700 |

| Carboxylic Acid | C=O stretch | 1725 - 1700 |

| Aldehyde | C=O stretch | 1715 - 1695 |

The C=O stretching frequencies may be slightly lower than typical values due to conjugation with the aromatic rings.[6][8]

Logical Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the complete structural characterization of this compound.

This comprehensive approach, combining synthesis, purification, spectroscopic analysis, X-ray crystallography, and computational modeling, provides a robust framework for the detailed characterization of this compound, which is essential for its potential application in drug discovery and materials science.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Chemical and physical properties of 3-(2-formylphenyl)benzoic acid

A Technical Guide to 3-(2-Formylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. It details its significance as a key building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.

Core Chemical and Physical Properties

This compound is a biphenyl derivative containing both a carboxylic acid and an aldehyde functional group. These reactive handles make it a versatile intermediate for organic synthesis. Its identity and core properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonym(s) | 2'-Formyl-biphenyl-3-carboxylic acid | [2] |

| CAS Number | 205871-52-9 | [2][3] |

| Molecular Formula | C₁₄H₁₀O₃ | [2][3] |

| Molecular Weight | 226.2 g/mol | [3] |

| Purity | ≥98% | [3] |

| Storage | Room temperature | [3] |

Computed Identifiers:

| Identifier | Value |

| InChI | InChI=1S/C14H10O3/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-9H,(H,16,17) |

| InChIKey | NWVOXGWJNSOFTE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(=O)O |

Spectroscopic Data

-

¹H NMR: Aromatic protons (multiplets, ~7.0-8.5 ppm), an aldehyde proton (singlet, ~9.5-10.5 ppm), and a carboxylic acid proton (broad singlet, >10 ppm).

-

¹³C NMR: Aromatic carbons (~120-140 ppm), an aldehyde carbonyl carbon (~190 ppm), and a carboxylic acid carbonyl carbon (~165-175 ppm).

-

IR Spectroscopy: A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700 cm⁻¹), a C=O stretch from the aldehyde (~1690 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).[4][5][6]

-

Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z 226.2.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not published, a logical and common synthetic route would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.

Hypothetical Experimental Workflow: Suzuki Coupling

The following diagram illustrates a plausible workflow for the synthesis and purification of this compound. This method involves the coupling of (2-formylphenyl)boronic acid with 3-bromobenzoic acid.

Caption: Hypothetical workflow for the synthesis of this compound.

Methodology Details:

-

Reaction Setup: (2-formylphenyl)boronic acid, 3-bromobenzoic acid, a palladium catalyst, and a base are combined in a suitable solvent system.

-

Coupling: The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is cooled, and an aqueous workup is performed to remove inorganic salts and the catalyst. This typically involves partitioning the mixture between an organic solvent and water, followed by extraction.

-

Purification: The crude product is purified, commonly by silica gel column chromatography, to isolate the pure this compound.

-

Characterization: The final product's identity and purity are confirmed using spectroscopic methods such as NMR and Mass Spectrometry.

Applications in Drug Discovery: Targeted Protein Degradation

The primary application for this compound in drug development is as a Protein Degrader Building Block .[3] This positions it as a crucial component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[7] This approach can target proteins previously considered "undruggable" by traditional inhibitors.[7]

PROTACs are heterobifunctional molecules composed of three parts:[8][9]

-

A "warhead" ligand that binds to the target protein of interest (POI).

-

An E3 ligase-recruiting ligand.

-

A chemical linker that connects the two ligands.

This compound serves as a versatile scaffold or component within the linker region of a PROTAC. The linker's structure, length, and rigidity are critical for the PROTAC's efficacy, as it must orient the target protein and the E3 ligase correctly to form a productive ternary complex for ubiquitination and subsequent degradation.[8][10]

The diagram below illustrates the general mechanism of action for a PROTAC molecule.

Caption: The PROTAC mechanism: inducing proximity for targeted protein degradation.

Biological Activity and Signaling Pathways

Currently, there is no specific published data on the biological activity or signaling pathway modulation for this compound itself. Its role is primarily that of a synthetic intermediate rather than a bioactive agent.

However, the broader class of benzoic acid derivatives is known to possess a wide range of biological activities, and many are scaffolds for drugs targeting various pathways. Research on related benzoic acid derivatives has shown activities including:

-

Anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes.[11]

-

Anticancer properties by targeting pathways like the estrogen receptor α (ERα).[12][13]

-

Enzyme inhibition , for example, against acetylcholinesterase and carbonic anhydrases in the context of Alzheimer's disease research.

-

Antagonism of receptors such as the P2Y₁₄ receptor, with potential applications in treating inflammatory conditions like gout.[14]

The exploration of this compound's potential biological effects would require its incorporation into a larger molecular design, such as a PROTAC, followed by systematic screening and mechanistic studies.

References

- 1. This compound | C14H10O3 | CID 2759215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. explorationpub.com [explorationpub.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascent of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Biphenyl Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted biphenyl carboxylic acid motif stands as a cornerstone in modern medicinal chemistry, underpinning the therapeutic efficacy of a diverse range of pharmaceuticals. From the revolutionary non-steroidal anti-inflammatory drugs (NSAIDs) that have managed pain and inflammation for decades to novel agents targeting metabolic disorders, the biphenyl scaffold's unique structural and physicochemical properties have made it a "privileged" structure in drug discovery. Its inherent conformational flexibility, coupled with the ionizable carboxylic acid group, provides a versatile platform for designing molecules with high affinity and selectivity for various biological targets.

This technical guide provides a comprehensive overview of the discovery and historical evolution of substituted biphenyl carboxylic acids. It delves into the seminal synthetic methodologies that enabled their creation, chronicles the key milestones in their development, presents detailed experimental protocols for their synthesis and evaluation, and visualizes the critical signaling pathways they modulate.

Historical Perspective: From Classical Synthesis to Rational Drug Design

The journey of biphenyl-containing molecules in science predates their medicinal applications, with early synthetic efforts dating back to the 19th century. However, the rise of substituted biphenyl carboxylic acids as a therapeutically important class is a more recent narrative, intricately linked with the evolution of synthetic organic chemistry and a deeper understanding of disease pathology.

Early Synthetic Methodologies

The initial syntheses of biphenyls were often characterized by harsh reaction conditions and limited scope. The Ullmann reaction , discovered in the early 1900s, was a foundational method involving the copper-mediated coupling of two aryl halides. While groundbreaking, it required high temperatures and stoichiometric amounts of copper, limiting its broad applicability for complex, functionalized molecules.[1]

A paradigm shift occurred with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , reported in 1979, revolutionized the synthesis of biaryl compounds.[2] This versatile and highly efficient method, which couples an aryl boronic acid with an aryl halide, offered mild reaction conditions, broad functional group tolerance, and high yields, making the synthesis of complex substituted biphenyl carboxylic acids significantly more accessible.[2]

The Dawn of the Biphenyl NSAIDs

The story of medicinally relevant substituted biphenyl carboxylic acids begins in earnest with the quest for safer and more effective anti-inflammatory agents than the available salicylates, such as aspirin.[3][4]

-

Diflunisal: Developed by Merck Sharp & Dohme in 1971, Diflunisal (5-(2,4-difluorophenyl)salicylic acid) emerged from a research program aimed at creating more potent and longer-acting aspirin analogs.[5] The key innovation was the addition of a difluorophenyl group at the 5-position of salicylic acid, which significantly enhanced its anti-inflammatory and analgesic properties.[5]

-

Flurbiprofen and Fenbufen: The research arm of Boots UK was particularly prolific in the 1960s, discovering a series of potent "profen" NSAIDs.[6] Among these was Flurbiprofen, a propionic acid derivative of biphenyl, patented in 1964.[6] Fenbufen, another prominent member of this class, acts as a prodrug, being metabolized to the active 4-biphenylacetic acid (BPAA). The development of these compounds was largely empirical, driven by screening in animal models of inflammation and pain.[5]

Rational Design and New Therapeutic Targets

The discovery in the 1970s that NSAIDs exert their effects by inhibiting cyclooxygenase (COX) enzymes marked a turning point.[7] This understanding of the molecular mechanism of action paved the way for more rational drug design, including the development of COX-2 selective inhibitors.[2][4]

More recently, the substituted biphenyl carboxylic acid scaffold has been successfully applied to new therapeutic areas. A notable example is the development of inhibitors for the urate transporter 1 (URAT1).[8][9] These agents, designed to treat hyperuricemia and gout, work by blocking the reabsorption of uric acid in the kidneys.[8][9] This demonstrates the enduring versatility of the biphenyl carboxylic acid core in targeting diverse biological pathways.

Key Therapeutic Targets and Signaling Pathways

The therapeutic utility of substituted biphenyl carboxylic acids stems from their ability to modulate specific signaling pathways involved in disease. Two of the most well-characterized pathways are the Cyclooxygenase (COX) pathway for NSAIDs and the URAT1 transporter system for uricosuric agents.

The Cyclooxygenase (COX) Pathway

NSAIDs, including Diflunisal, Flurbiprofen, and the active metabolite of Fenbufen, primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: The Cyclooxygenase pathway and the inhibitory action of NSAIDs.

The URAT1 Transporter Pathway

A newer class of substituted biphenyl carboxylic acids targets the Urate Transporter 1 (URAT1), a protein located in the renal proximal tubules. URAT1 is responsible for the reabsorption of uric acid from the urine back into the bloodstream. By inhibiting URAT1, these drugs promote the excretion of uric acid, thereby lowering its levels in the blood. This is a key strategy in the management of hyperuricemia and gout.

Caption: Inhibition of uric acid reabsorption via the URAT1 transporter.

Quantitative Data and Structure-Activity Relationships (SAR)

The development of potent and selective substituted biphenyl carboxylic acids has been guided by extensive structure-activity relationship (SAR) studies. These studies systematically modify the chemical structure to understand its impact on biological activity, often quantified by metrics like the half-maximal inhibitory concentration (IC50).

NSAIDs: COX-1 vs. COX-2 Inhibition

A critical aspect of NSAID development is the selectivity for COX-1 versus COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, so its inhibition is associated with gastrointestinal side effects. COX-2 is inducible and plays a major role in inflammation. The table below summarizes the IC50 values for several biphenyl carboxylic acid NSAIDs and other common NSAIDs, illustrating their varied selectivity.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Flurbiprofen | ~0.5 | ~0.1 | ~5 |

| Diflunisal | ~2.0 | ~20 | ~0.1 |

| Fenbufen (active metabolite) | ~1.0 | ~1.0 | ~1 |

| Ibuprofen | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Celecoxib | 82 | 6.8 | 12 |

Note: IC50 values can vary between different assays and experimental conditions. The data presented is a representative compilation from various sources for comparative purposes.

URAT1 Inhibitors

For URAT1 inhibitors, the primary metric is their potency in blocking uric acid uptake. Recent research has identified novel biphenyl carboxylic acid derivatives with high potency, often benchmarked against existing drugs like Benzbromarone.

| Compound | URAT1 IC50 (µM) | Reference |

| Benzbromarone | ~0.28 | [9] |

| Lesinurad | ~7.18 | [9] |

| Biphenyl Carboxylic Acid Analog A1 | 0.93 | [8] |

| Biphenyl Carboxylic Acid Analog B21 | 0.17 | [8] |

Experimental Protocols

The synthesis and evaluation of substituted biphenyl carboxylic acids involve a range of standard and specialized laboratory procedures. Below are detailed protocols for a key synthetic method and a common biological assay.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of a substituted biphenyl carboxylic acid via a palladium-catalyzed Suzuki-Miyaura coupling.

Caption: General workflow for Suzuki-Miyaura cross-coupling synthesis.

Materials:

-

4-Bromobenzoic acid (1 equivalent)

-

Substituted phenylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)2, 0.02 equivalents)

-

Triphenylphosphine (PPh3, 0.08 equivalents)

-

Potassium carbonate (K2CO3, 3 equivalents)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzoic acid, the substituted phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Solvent Addition: Degas the dioxane/water solvent mixture by bubbling nitrogen through it for 15-20 minutes. Add the degassed solvent to the reaction flask.

-

Reaction: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with 1M HCl until the pH is ~2-3. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure substituted biphenyl carboxylic acid.

Biological Assay Protocol: In Vitro URAT1 Inhibition Assay

This protocol outlines a cell-based assay to determine the IC50 value of a test compound against the URAT1 transporter using a radiolabeled substrate.

Materials:

-

HEK293 cells stably expressing human URAT1 (hURAT1)

-

Mock-transfected HEK293 cells (for background control)

-

24-well cell culture plates

-

[14C]-Uric acid (radiolabeled substrate)

-

Hanks' Balanced Salt Solution (HBSS) as uptake buffer

-

Test compound (dissolved in DMSO)

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Cell Seeding: Seed both hURAT1-expressing and mock-transfected HEK293 cells into 24-well plates and grow to ~90% confluency.

-

Compound Preparation: Prepare serial dilutions of the test compound in HBSS. Include a vehicle control (DMSO in HBSS).

-

Pre-incubation: Aspirate the growth medium from the cells and wash twice with pre-warmed HBSS. Add 200 µL of the test compound dilutions or vehicle control to the appropriate wells and pre-incubate at 37°C for 10 minutes.

-

Uptake Initiation: Initiate the uptake by adding 200 µL of HBSS containing [14C]-uric acid (final concentration ~10 µM) to each well.

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 5 minutes).

-

Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.

-

Cell Lysis and Quantification: Lyse the cells in each well with 300 µL of lysis buffer. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Subtract the average CPM from the mock-transfected cells (background) from the CPM of the hURAT1-expressing cells.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Conclusion and Future Outlook

The discovery and development of substituted biphenyl carboxylic acids represent a triumph of medicinal chemistry, evolving from serendipitous discoveries to highly rational, structure-based design. The journey from early, challenging syntheses to the robust and versatile palladium-catalyzed methods has opened up vast chemical space for exploration. The elucidation of key signaling pathways, such as the COX and URAT1 pathways, has not only explained the mechanism of action of established drugs but also provided new targets for future therapeutic intervention.

The biphenyl carboxylic acid scaffold is far from being fully exploited. Its application in new therapeutic areas continues to grow, with ongoing research into its potential as anticancer, antiviral, and neuroprotective agents. As our understanding of complex biological systems deepens and our synthetic capabilities expand, this "privileged" structure is poised to remain a vital component in the armamentarium of drug discovery for the foreseeable future.

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. View of Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond [journals.library.ualberta.ca]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): cyclooxygenase (COX) inhibition and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory drugs in the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for Bifunctional Aromatic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bifunctional aromatic compounds, molecules bearing two distinct functional moieties on an aromatic scaffold, are at the forefront of innovation across diverse scientific disciplines. Their unique architecture allows for the simultaneous interaction with multiple targets or the combination of different properties within a single molecule, leading to novel applications in medicinal chemistry, materials science, and catalysis. This technical guide explores the core research areas for these versatile compounds, providing an in-depth analysis of their applications, supported by experimental data and detailed protocols.

Medicinal Chemistry: Engineering Multi-Targeted Therapeutics

The inherent rigidity and well-defined geometry of aromatic rings make them ideal scaffolds for the design of bifunctional molecules that can modulate complex biological processes. A prominent area of research is the development of agents that can simultaneously target multiple pathways involved in diseases like cancer, neurodegenerative disorders, and infectious diseases.[1]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] This "event-driven" pharmacology offers significant advantages over traditional inhibitors, including the potential to target previously "undruggable" proteins.[3][4]

The general mechanism of PROTAC action involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase.[5] This proximity induces the transfer of ubiquitin from the E2-ubiquitin conjugate to the target protein, marking it for degradation.

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[5]

| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |

| MZ1 | BRD4 | VHL | Alkyl-ether | ~10 | >90 | [6] |

| dBET1 | BRD4 | CRBN | Alkyl-ether | ~50 | >90 | [6] |

| ARV-110 | Androgen Receptor | CRBN | Proprietary | <1 | >95 | [7] |

| ARV-471 | Estrogen Receptor | CRBN | Proprietary | <5 | >90 | [7] |

| DP-C-1 | EGFR & PARP | CRBN | Amino Acid | Varies | Varies | [8] |

Synthesis of a Model PROTAC (Thalidomide-Linker-BRD4 Ligand): A detailed experimental protocol for synthesizing a PROTAC often involves a multi-step process, including the synthesis of the E3 ligase ligand, the target protein ligand, and the linker, followed by their conjugation. For instance, a common strategy for a thalidomide-based PROTAC targeting BRD4 involves coupling a thalidomide derivative with a linker containing a reactive group (e.g., an alkyne), which is then conjugated to a BRD4 ligand (e.g., a derivative of JQ1) functionalized with a complementary group (e.g., an azide) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2]

Western Blot for Protein Degradation:

-

Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.[5]

Dual-Target Inhibitors for Cancer Therapy

Bifunctional aromatic compounds can be designed to simultaneously inhibit two different targets that are crucial for cancer cell survival and proliferation. This approach can lead to synergistic effects and overcome drug resistance.[1] For example, novel bifunctional small molecules have been designed to simultaneously degrade Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP), two key proteins in cancer progression.[8]

Caption: Logic of dual-target inhibition by a bifunctional compound.

Catalysis: Designing Efficient and Selective Catalysts

In the field of catalysis, bifunctional aromatic compounds play a crucial role as ligands for metal catalysts or as components of solid catalysts. Their ability to introduce multiple functionalities in close proximity allows for cooperative effects, leading to enhanced catalytic activity and selectivity.

Syngas Conversion to Aromatics

A significant area of research is the direct conversion of synthesis gas (syngas, a mixture of CO and H₂) into valuable aromatic compounds like benzene, toluene, and xylenes (BTX).[9][10] This process typically employs bifunctional catalysts that combine a metal oxide component for methanol synthesis from syngas and a zeolite component for the subsequent conversion of methanol to aromatics.[9]

Caption: Workflow for the direct conversion of syngas to aromatics.

| Catalyst | Reaction Temperature (°C) | CO Conversion (%) | Aromatic Selectivity (%) | BTX in Aromatics (%) | Reference |

| Zn-ZrO₂/H-ZSM-5 | 400 | 20 | 80 | - | [9] |

| MgZrOₓ/HZSM-5 | 400 | 15.3 | 66.4 | - | [10] |

| Zn-Zr oxide/HZSM-5 | 450 | 9.6 | 46 | - | [10] |

| CeZrO₄/HZSM-5 | 400 | 1.2 | 75 | - | [10] |

| MnCr-ZSM-5 + Beta zeolite | - | - | - | >80 | [11] |

Catalyst Preparation (Co-precipitation and Mechanical Mixing):

-

Metal Oxide Synthesis (e.g., MgZrOₓ): A solution containing the metal precursors (e.g., magnesium and zirconium nitrates) is prepared. A precipitating agent (e.g., ammonia solution) is added dropwise with stirring to precipitate the metal hydroxides. The precipitate is then filtered, washed, dried, and calcined at a high temperature to obtain the mixed metal oxide.[10]

-

Bifunctional Catalyst Formulation: The synthesized metal oxide and a zeolite (e.g., HZSM-5) are physically mixed in a specific weight ratio. The mixture is then pressed, crushed, and sieved to obtain catalyst particles of a desired size.[10]

Catalytic Reaction:

-

Reactor Setup: A fixed-bed reactor is loaded with the bifunctional catalyst.

-

Reaction Conditions: The reactor is heated to the desired temperature under a flow of an inert gas. Syngas with a specific H₂/CO ratio is then introduced into the reactor at a defined flow rate and pressure.

-

Product Analysis: The effluent gas from the reactor is passed through a condenser to separate the liquid products. The gas and liquid products are then analyzed using gas chromatography (GC) to determine the CO conversion and the selectivity to different products.[10]

Materials Science: Building Blocks for Advanced Materials

In materials science, bifunctional aromatic compounds serve as versatile building blocks for the construction of advanced materials with tailored properties. Their rigid structures and the ability to incorporate different functional groups make them ideal for creating porous materials, such as metal-organic frameworks (MOFs), and for developing novel organic electronic materials.

Bifunctional Linkers in Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Bifunctional aromatic linkers, containing two or more different coordinating groups or functional moieties, are used to create MOFs with complex structures and enhanced functionalities, such as improved catalytic activity or selective gas adsorption.[12][13]

Caption: General workflow for the synthesis and characterization of MOFs.

| MOF | Bifunctional Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Application | Reference |

| MOF-808 | 1,3,5-benzenetricarboxylate | 1550 | 0.64 | Drug Delivery | [14] |

| UiO-66 | 1,4-benzenedicarboxylate | 1300 | 0.50 | Gas Storage | [14] |

| ZIF-8 | 2-methylimidazolate | 1600 | 0.66 | Gas Separation | [14] |

| MIL-101 | 1,4-benzenedicarboxylate | 4100 | 2.00 | Catalysis | [14] |

| reo-MOF-1A | 4-sulfonaphthalene-2,6-dicarboxylate | 2104 | - | Catalysis | [15] |

MOF Synthesis (Solvothermal Method):

-

A mixture of a metal salt (e.g., zirconium chloride) and a bifunctional aromatic linker (e.g., a substituted terephthalic acid) is dissolved in a high-boiling point solvent (e.g., N,N-dimethylformamide, DMF).

-

The solution is sealed in a Teflon-lined autoclave and heated at a specific temperature for a certain period (e.g., 120°C for 24 hours).

-

After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with a suitable solvent (e.g., DMF and ethanol), and dried.[16]

Characterization Techniques:

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.[17]

-

Gas Adsorption (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.[18]

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.[17]

-

Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the MOF.[14]

Bifunctional Materials for Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, bifunctional aromatic compounds are being developed for use in OLEDs. These molecules can combine hole-transporting and electron-transporting or emissive properties in a single material, simplifying the device architecture and improving performance.[19]

Caption: Role of a bifunctional material in simplifying OLED device structure.

This guide provides a snapshot of the burgeoning research areas for bifunctional aromatic compounds. The continued exploration of novel molecular designs and synthetic methodologies will undoubtedly unlock even more exciting applications in the future, driving innovation in medicine, catalysis, and materials science.

References

- 1. Perspectives in the development of hybrid bifunctional antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. The Direct Synthesis of Aromatic Hydrocarbons from Syngas over Bifunctional MgZrOx/HZSM-5 Catalysts [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sequential Linker Installation in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks [escholarship.org]

- 14. benchchem.com [benchchem.com]

- 15. globalscience.berkeley.edu [globalscience.berkeley.edu]

- 16. youtube.com [youtube.com]

- 17. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. azom.com [azom.com]

- 19. jmaterenvironsci.com [jmaterenvironsci.com]

Theoretical Insights into Formyl-Substituted Benzoic Acids: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl-substituted benzoic acids represent a class of organic compounds with significant potential in medicinal chemistry and materials science. Their bifunctional nature, possessing both a carboxylic acid and an aldehyde group, allows for diverse chemical modifications and interactions. Understanding the three-dimensional structure, electronic properties, and reactivity of these molecules at a quantum mechanical level is paramount for rational drug design and the development of novel materials.

This technical guide provides a comprehensive overview of the theoretical approaches used to study these molecules, with a specific focus on the computational data available for 2-formylbenzoic acid. The methodologies, data, and visualizations presented serve as a robust starting point for researchers investigating the properties and potential applications of 3-(2-formylphenyl)benzoic acid and related compounds.

Computational Methodology

The data and insights presented in this guide are derived from quantum chemical calculations, primarily employing Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for molecules of this size.

Software and Theoretical Models

A variety of quantum chemistry software packages are suitable for these calculations, with Gaussian, ORCA, and Spartan being common choices. The theoretical models typically involve the following components:

-

Density Functional: Hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used for geometry optimizations and vibrational frequency calculations. For more accurate electronic property predictions, range-separated functionals like CAM-B3LYP or long-range corrected functionals such as ωB97XD may be employed.[1][2]

-

Basis Set: Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311++G(d,p), are commonly used to describe the atomic orbitals.[3] The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately modeling the electronic distribution, especially for systems with heteroatoms and potential for hydrogen bonding.

Typical Computational Workflow

A standard theoretical investigation of a molecule like this compound would follow the workflow depicted below.

Caption: A typical workflow for the theoretical characterization of a molecule.

Molecular Structure and Properties

The equilibrium geometry of a molecule corresponds to the minimum on its potential energy surface. This optimized structure is the foundation for calculating all other molecular properties.

Optimized Geometry of 2-Formylbenzoic Acid

The following table summarizes the key geometrical parameters for 2-formylbenzoic acid, optimized at the B3LYP/6-31G(d) level of theory.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C(ar)-C(ar) (avg.) | 1.395 | |

| C(ar)-C(=O)O | 1.489 | |

| C=O (carboxyl) | 1.215 | |

| C-O (carboxyl) | 1.358 | |

| O-H | 0.971 | |

| C(ar)-C(=O)H | 1.485 | |

| C=O (aldehyde) | 1.218 | |

| C-H (aldehyde) | 1.112 | |

| **Bond Angles (°) ** | ||

| C(ar)-C(ar)-C(ar) (avg.) | 120.0 | |

| C(ar)-C-O (carboxyl) | 114.8 | |

| O=C-O (carboxyl) | 123.5 | |

| C(ar)-C=O (aldehyde) | 123.9 | |

| C(ar)-C-H (aldehyde) | 116.3 | |

| Dihedral Angles (°) | ||

| C(ar)-C(ar)-C-O (carboxyl) | 179.8 | |

| C(ar)-C(ar)-C=O (aldehyde) | 178.5 |

Note: These values are representative and may vary slightly with different levels of theory.

Vibrational Frequencies

Vibrational frequency calculations are essential to confirm that the optimized geometry is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. Key vibrational modes for 2-formylbenzoic acid are presented below.

| Vibrational Mode | Description | Calculated Wavenumber (cm⁻¹) |

| ν(O-H) | Carboxylic acid O-H stretch | ~3570 |

| ν(C=O) | Carboxylic acid C=O stretch | ~1750 |

| ν(C=O) | Aldehyde C=O stretch | ~1710 |

| δ(O-H) | Carboxylic acid O-H bend | ~1420 |

| ν(C-O) | Carboxylic acid C-O stretch | ~1290 |

Note: Calculated harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental anharmonic frequencies.

Electronic Properties and Reactivity

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a key tool for understanding these aspects.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the site of nucleophilic attack (electron donation), while the LUMO is the site of electrophilic attack (electron acceptance).

| Property | Value (eV) |

| HOMO Energy | -7.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 5.87 |

Note: These values are for 2-formylbenzoic acid and are representative. The HOMO-LUMO gap is a crucial indicator of chemical stability.

Molecular Electrostatic Potential (MEP)

The MEP is a color-mapped representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for visualizing regions of positive and negative charge, which are indicative of sites for electrophilic and nucleophilic attack, respectively. For formyl-substituted benzoic acids, the most negative regions (red) are typically located around the carbonyl oxygen atoms, while the most positive region (blue) is near the acidic proton of the carboxyl group.

Mechanistic Insights from Theoretical Studies

Theoretical studies can elucidate complex reaction mechanisms, providing valuable information for synthetic chemists. A DFT study on the acid-catalyzed addition of C-nucleophiles to 2-formylbenzoic acid has revealed key mechanistic pathways.[4][5]

Proposed Reaction Pathway

The following diagram illustrates a generalized reaction pathway for the formation of a phthalide from 2-formylbenzoic acid and a nucleophile.

Caption: A simplified reaction pathway for phthalide synthesis.

This pathway highlights the formation of a key benzyl alcohol intermediate, followed by dehydration to a benzyl carbocation, which then undergoes intramolecular cyclization to yield the phthalide product.[4] The specific preferred pathway can depend on the nature of the nucleophile.[4]

Conclusion

While a dedicated theoretical study on this compound is yet to be published, the computational methodologies and data from the closely related 2-formylbenzoic acid provide a strong and relevant foundation for future research. The protocols outlined in this guide, from geometry optimization and vibrational analysis to the examination of electronic properties and reaction mechanisms, are directly applicable and will be invaluable for researchers and drug development professionals seeking to understand and harness the potential of this class of molecules. The continued application of computational chemistry will undoubtedly accelerate the discovery and development of new therapeutic agents and advanced materials based on the formyl-substituted benzoic acid scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Time-dependent density functional theory assessment of UV absorption of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals [scielo.org.za]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

Safety and Handling of 3-(2-Formylphenyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 3-(2-formylphenyl)benzoic acid (CAS No. 205871-52-9). Comprehensive toxicological data for this specific compound is limited. Therefore, information from the closely related isomers, 2-formylbenzoic acid and 3-formylbenzoic acid, has been included for guidance. This information should be used with caution and supplemented by a thorough in-house risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are related to oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.

GHS Classification:

Based on available data for this compound, the following GHS hazard classifications apply:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Skin Irritation (Category 2) , H315: Causes skin irritation.

-

Serious Eye Irritation (Category 2) , H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[1]

Signal Word: Warning

Hazard Pictograms:

| Pictogram | Description |

| GHS07 | Exclamation Mark |

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

Physicochemical and Toxicological Data

Detailed experimental data for this compound is not widely published. The table below includes available information for the target compound and its isomers, 2-formylbenzoic acid and 3-formylbenzoic acid, for comparison.

| Property | This compound | 2-Formylbenzoic acid | 3-Formylbenzoic acid |

| CAS Number | 205871-52-9[2] | 119-67-5 | 619-21-6[3] |

| Molecular Formula | C₁₄H₁₀O₃[2] | C₈H₆O₃ | C₈H₆O₃[3] |

| Molecular Weight | 226.2 g/mol [2] | 150.13 g/mol | 150.13 g/mol [3] |

| Appearance | Not specified (likely a solid) | Very slightly beige powder[4] | Powder[3] |

| Melting Point | Not specified | Not specified | 173-175 °C[3] |

| Oral LD50 (Rat) | Data not available | 7500 mg/kg[4] | Data not available |

| Oral LD50 (Mouse) | Data not available | 4480 mg/kg[4] | Data not available |

Experimental Protocols and Handling Procedures

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area.[5]

-

A laboratory fume hood is recommended, especially when handling the powder or creating solutions, to minimize inhalation exposure.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards.[7]

-

Skin Protection:

-

Wear impervious gloves (e.g., nitrile rubber) to prevent skin contact.

-

A lab coat or other protective clothing should be worn to cover exposed skin.[5]

-

-

Respiratory Protection: If the powder is handled in a way that generates dust, a NIOSH-approved N95 or higher-rated particulate respirator should be used.[3]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe dust.

-

Wash hands thoroughly after handling the compound and before eating, drinking, smoking, or using the restroom.[5]

-

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[5]

First Aid Measures

In the event of exposure, follow these first-aid protocols. Seek medical attention for all exposures.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-